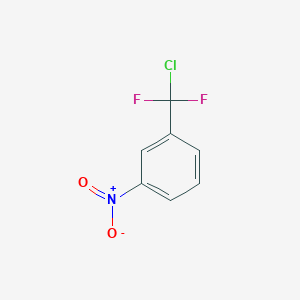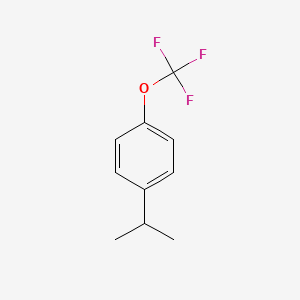
1-Isopropyl-4-(trifluoromethoxy)benzene
Vue d'ensemble
Description
1-Isopropyl-4-(trifluoromethoxy)benzene, also known as IPT-B, is an aromatic compound that is widely used in the synthesis of pharmaceuticals and other organic compounds. It is a highly versatile compound, and its unique structure makes it a valuable tool for organic chemists. This article will provide an overview of IPT-B, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and potential future directions.
Applications De Recherche Scientifique
Trifluoromethoxylation Reactions
1-Isopropyl-4-(trifluoromethoxy)benzene is involved in trifluoromethoxylation reactions. For instance, a study describes an isolable pyridinium trifluoromethoxide salt effective in S_N2 reactions to form trifluoromethyl ethers (Duran-Camacho, Ferguson, Kampf, Bland, & Sanford, 2021).
Organofluorine Compounds Synthesis
This compound plays a role in synthesizing various organofluorine compounds. A study highlights the use of 1,2-didehydro-3- and -4-(trifluoromethoxy)benzene in generating 1- and 2-(trifluoromethoxy)naphthalenes through [4+2] cycloadducts (Schlosser & Castagnetti, 2001).
Halogenation Studies
Research into the controlled chlorination of trifluoromethoxybenzene, including mono-, di-, tri-, and tetrachloro derivatives, is significant. This study demonstrates the thermal stability of the polychlorinated derivatives at high temperatures (Herkes, 1977).
Catalyst Research
In the field of catalysis, studies have utilized compounds similar to this compound. For example, gallium(III) trifluoromethanesulfonate is used in Friedel-Crafts reactions, demonstrating its role in isopropylation of aromatics (Prakash, Yan, Török, Bucsi, Tanaka, & Olah, 2003).
Synthesis of Cumene (Isopropylbenzene)
There's a study on the synthesis of cumene from diisopropylbenzenes using triflic acid as a catalyst, which is relevant to the field of organic synthesis and industrial chemistry (Al-Kinany, Al-Khowaiter, & Al-Malki, 2001).
Molecular-level Characterization
The compound is also involved in molecular-level characterization studies, such as the investigation into the breathing behavior of DMOF-1 metal-organic framework upon adsorption of isopropyl alcohol (Grosch & Paesani, 2012).
Propriétés
IUPAC Name |
1-propan-2-yl-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O/c1-7(2)8-3-5-9(6-4-8)14-10(11,12)13/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTADDTOGTOQQMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



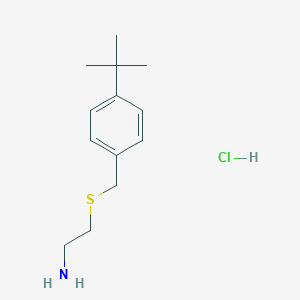
![2-Chloromethyl-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6299192.png)
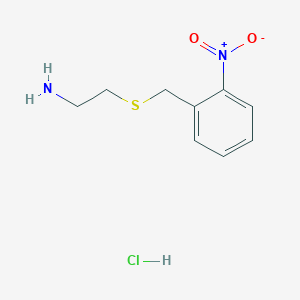
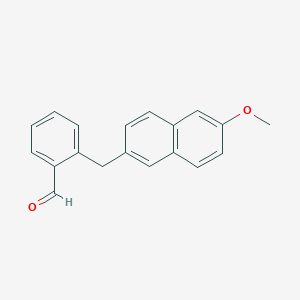
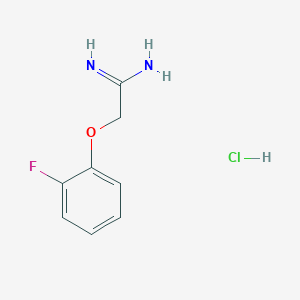

![2-[2-(1,1-Dimethylethyl)phenoxy]-ethanimidamide hydrochloride](/img/structure/B6299217.png)
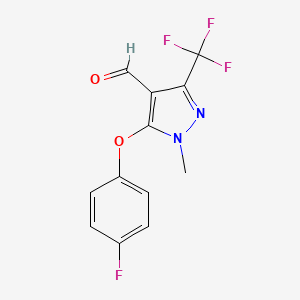
![2-t-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate hydrochloride, 95%](/img/structure/B6299239.png)

![rel-[(1S,3aS,6aS)-Octahydro-1-pentalenylmethyl]amine hydrochloride, 95%](/img/structure/B6299244.png)
